molecular formula C10H11ClFNO2 B13683916 tert-Butyl 5-chloro-3-fluoropicolinate

tert-Butyl 5-chloro-3-fluoropicolinate

Cat. No.: B13683916
M. Wt: 231.65 g/mol
InChI Key: ZAVXYFIHYHEDLY-UHFFFAOYSA-N
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Description

tert-Butyl 5-chloro-3-fluoropicolinate: is a chemical compound with the molecular formula C10H11ClFNO2 It is a derivative of picolinic acid, where the hydrogen atoms on the pyridine ring are substituted with chlorine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-chloro-3-fluoropicolinate typically involves the esterification of 5-chloro-3-fluoropicolinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-chloro-3-fluoropicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 5-chloro-3-fluoropicolinate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substitution pattern on the pyridine ring makes it a valuable building block for the development of new chemical entities .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and surface coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 5-chloro-3-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms on the pyridine ring can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl 5-fluoropicolinate
  • tert-Butyl 6-chloro-3-fluoropicolinate
  • tert-Butyl 3-fluoropicolinate

Comparison: tert-Butyl 5-chloro-3-fluoropicolinate is unique due to the specific substitution pattern on the pyridine ring. The presence of both chlorine and fluorine atoms provides distinct chemical and biological properties compared to similar compounds. For example, tert-Butyl 5-fluoropicolinate lacks the chlorine atom, which can significantly alter its reactivity and binding affinity to molecular targets .

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

tert-butyl 5-chloro-3-fluoropyridine-2-carboxylate

InChI

InChI=1S/C10H11ClFNO2/c1-10(2,3)15-9(14)8-7(12)4-6(11)5-13-8/h4-5H,1-3H3

InChI Key

ZAVXYFIHYHEDLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=N1)Cl)F

Origin of Product

United States

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